molecular formula C14H18N2O B13778010 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol CAS No. 94071-15-5

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol

Katalognummer: B13778010
CAS-Nummer: 94071-15-5
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: XQJOQBSYNVJACP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is part of the pyridoindole family, which is characterized by a fused ring system that includes both pyridine and indole moieties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with suitable aldehydes or ketones, followed by cyclization and reduction steps . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an estrogen receptor modulator, influencing the activity of estrogen receptors and affecting cellular processes related to growth and differentiation . The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

94071-15-5

Molekularformel

C14H18N2O

Molekulargewicht

230.31 g/mol

IUPAC-Name

3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-1-ol

InChI

InChI=1S/C14H18N2O/c17-9-3-6-13-14-11(7-8-15-13)10-4-1-2-5-12(10)16-14/h1-2,4-5,13,15-17H,3,6-9H2

InChI-Schlüssel

XQJOQBSYNVJACP-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.